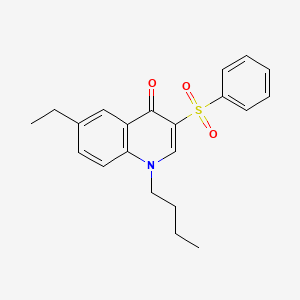

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

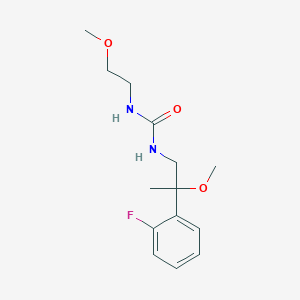

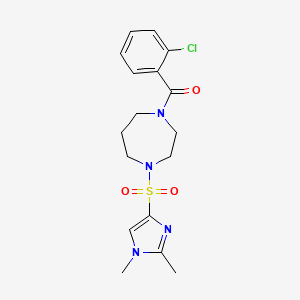

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BPEP, is a compound that has been studied for its potential use in treating neurological disorders. BPEP is a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated the utility of quinolinone derivatives in synthesis, highlighting efficient methods for preparing bioactive and structurally complex molecules. For example, Mizuno et al. (2006) detailed the syntheses of metabolites of a specific quinolinone derivative, showcasing the use of protective groups and novel synthetic routes to achieve high yields of targeted metabolites (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). This study underscores the adaptability of quinolinone structures in synthetic chemistry, relevant for the derivative .

Crystallographic and Theoretical Studies

Michelini et al. (2019) analyzed novel quinolinone structures, revealing their potential as building blocks in various scientific fields due to their adaptable molecular structures. Their research involved characterization through spectroscopic methods and X-ray diffraction, providing insights into the molecular arrangements and intermolecular interactions of quinolinone derivatives (Michelini, Vaz, d’Oliveira, Perez, & Napolitano, 2019). Such detailed analyses are crucial for understanding the physicochemical properties of compounds like 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one and their potential applications.

Catalysis and Chemical Transformations

The catalytic potential of quinolinone derivatives has also been explored. Xia et al. (2016) reported on the remote sulfonylation of aminoquinolines, a reaction that generates environmentally benign byproducts and yields a series of derivatives with potential applications in medicinal chemistry and environmental science (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016). This study demonstrates the environmentally friendly approaches to modifying quinolinone structures, potentially applicable to 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one.

Biological Applications

While direct studies on the biological applications of 1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one are not cited here, research on similar compounds suggests a broad potential in drug discovery and biological research. Jaskulska et al. (2022) synthesized a library of quinolinone derivatives, demonstrating their high cytotoxic effects on cancer cell lines. This indicates the anticancer potential of quinolinone compounds, which could extend to the specific derivative of interest (Jaskulska, Gach-Janczak, Drogosz-Stachowicz, Janecki, & Janecka, 2022).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-ethylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-3-5-13-22-15-20(26(24,25)17-9-7-6-8-10-17)21(23)18-14-16(4-2)11-12-19(18)22/h6-12,14-15H,3-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVAJTZYPVOKLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-ethyl-3-(phenylsulfonyl)quinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2391438.png)

![1-phenyl-1-ethanone O-(6-{[(1-phenylethylidene)amino]oxy}-2-pyridinyl)oxime](/img/structure/B2391440.png)

![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2391444.png)

![3-chloro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2391450.png)

![N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2391454.png)